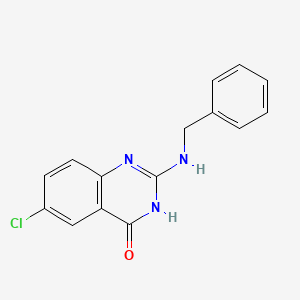

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(benzylamino)-6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBHBKKFQLDBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one typically involves the reaction of 6-chloroquinazolin-4(3H)-one with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the benzylamine group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states and ring modifications.

Scientific Research Applications

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.

Biological Studies: Researchers investigate its antimicrobial and anti-inflammatory properties, exploring its potential use in treating infections and inflammatory conditions.

Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one and related compounds:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Benzylamino vs. Alkyl/Aryl Groups: The benzylamino group in the target compound increases aromaticity and lipophilicity compared to 6-chloro-2-isopropylquinazolin-4(3H)-one (43, ). This may enhance membrane permeability but reduce aqueous solubility.

- Chlorine Position: Chlorine at position 6 (common in all compounds) likely contributes to electron-withdrawing effects, stabilizing the quinazolinone core.

Biological Activity

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its pharmacological versatility. The presence of the benzylamino group and the chlorine atom at the 6-position enhances its biological interactions.

Biological Activity Overview

Research indicates that 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

- Anticancer Properties : It shows promise in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains, demonstrating low minimum inhibitory concentrations (MICs) indicative of strong antimicrobial properties. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one against various cancer cell lines. The results indicate significant anti-proliferative effects, as detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN-229 (Glioblastoma) | 5.2 | Induction of apoptosis |

| HCT-116 (Colorectal Carcinoma) | 3.8 | Inhibition of cell cycle progression |

| HL-60 (Acute Myeloid Leukemia) | 4.5 | Activation of caspase pathways |

Case Studies

- Study on Glioblastoma : A study reported that treatment with 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent for glioblastoma.

- Mechanistic Insights : Research indicates that the compound may exert its anticancer effects through the inhibition of specific kinases involved in tumor growth and survival pathways, including those linked to c-myc overexpression .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For instance, substituents on the benzylamine moiety significantly affect potency and selectivity against various targets. The following trends were observed:

- Electron-donating groups enhance activity against certain cancer cell lines.

- Bulky substituents may hinder access to active sites on target proteins.

Q & A

Basic: What are the standard synthetic protocols for 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:

The synthesis typically involves cyclocondensation of 2-aminobenzamide derivatives with appropriate electrophiles. Key steps include:

- Intermediate preparation : Reacting 2-amino-N-benzylbenzamide with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent at position 5.

- Cyclization : Using reflux conditions in polar aprotic solvents (e.g., DMF) to form the quinazolinone core.

- Optimization : Temperature control (80–120°C) and solvent selection (e.g., ethanol for solubility vs. DMSO for reaction rate) are critical for yield (70–85%) and purity .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of chloro-substituted quinazolinones?

Answer:

Low yields often stem from incomplete cyclization or side reactions. Advanced strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.

- Microwave-assisted synthesis : Reduces reaction time (4–10 minutes) and enhances regioselectivity, as demonstrated in analogous quinazolinone syntheses (e.g., 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one) .

- Real-time monitoring : HPLC or TLC tracking of intermediates ensures optimal reaction progression .

Basic: What spectroscopic techniques are used to confirm the structure of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:

- NMR : ¹H-NMR identifies benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C-NMR confirms carbonyl (δ 160–170 ppm) and chloro-substituted carbons.

- IR : Stretching vibrations for C=O (1630–1680 cm⁻¹) and N–H (3300–3400 cm⁻¹).

- Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms of quinazolin-4(3H)-one derivatives?

Answer:

X-ray diffraction clarifies tautomerism between 3H- and 4H-quinazolinone forms. For example:

- Crystal packing analysis : Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific tautomers.

- Comparative studies : Structures like 6-chloro-2H-1,4-benzoxazin-3(4H)-one provide reference data for interpreting bond lengths and angles in related compounds .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) using fluorescence-based substrates .

Advanced: How can contradictory data on cytotoxicity across studies be reconciled?

Answer:

Discrepancies arise from:

- Assay conditions : Varying cell passage numbers, serum concentrations, or incubation times.

- Compound stability : Degradation in DMSO stock solutions (validate via HPLC before assays).

- Statistical rigor : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., doxorubicin) .

Basic: What structural modifications enhance the SAR (Structure-Activity Relationship) of this compound?

Answer:

- Benzylamino group : Replacement with bulkier substituents (e.g., 4-chlorobenzyl) improves lipophilicity and membrane permeability.

- Chloro position : 6-Chloro substitution is critical for DNA intercalation, as seen in analogues like 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide .

Advanced: How do computational methods (e.g., molecular docking) guide SAR refinement?

Answer:

- Target prediction : Docking into ATP-binding pockets (e.g., EGFR) identifies key interactions (e.g., H-bonding with Met793).

- ADMET modeling : Predicts metabolic stability and blood-brain barrier penetration to prioritize synthetic targets .

Basic: What are the stability challenges during storage of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:

- Hydrolysis : Susceptibility to moisture requires anhydrous storage (desiccants, argon atmosphere).

- Photodegradation : Amber vials and low-temperature storage (–20°C) mitigate UV-induced decomposition .

Advanced: How can degradation pathways be characterized using LC-MS/MS?

Answer:

- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.

- Metabolite identification : High-resolution MS detects degradation products (e.g., dechlorinated or oxidized derivatives) .

Basic: How do substituents at position 2 influence the compound’s reactivity?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions).

- Benzylamino group : Enhances solubility via π-π stacking in polar solvents .

Advanced: What strategies mitigate tautomerism-related analytical challenges in quinazolinone derivatives?

Answer:

- Dynamic NMR : Monitors tautomeric equilibria in solution (e.g., DMSO-d₆ vs. CDCl₃).

- Crystallization solvents : Polar solvents (e.g., methanol) favor specific tautomers by stabilizing intramolecular H-bonds .

Basic: How is the purity of synthesized batches validated?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain conflicting data on antimicrobial vs. anticancer activity?

Answer:

- Dual-target activity : The compound may inhibit topoisomerase II (anticancer) and bacterial gyrase (antimicrobial) via similar binding motifs.

- Cellular uptake differences : Cancer cells (e.g., HepG2) overexpress transporters that enhance intracellular accumulation compared to bacterial cells .

Basic: What in vitro models assess selectivity between cancerous and normal cells?

Answer:

- Comparative cytotoxicity : Test on paired cell lines (e.g., MCF-7 vs. MCF-10A).

- Selectivity index (SI) : SI > 3 indicates therapeutic potential (IC₅₀ normal cells / IC₅₀ cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.